molecular formula C13H18Cl2N2O B2390738 N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride CAS No. 1286275-79-3

N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride

Cat. No.: B2390738
CAS No.: 1286275-79-3
M. Wt: 289.2
InChI Key: RUJJSEMJGSTNNK-GJTSMBTKSA-N
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Description

N-[(1R,4R)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride is a cyclohexylamine derivative featuring a 3-chlorobenzoyl substituent. Its stereochemistry (1R,4R) indicates a trans configuration across the cyclohexane ring, which influences its molecular interactions and pharmacological properties. This compound is synthesized via carbodiimide-mediated coupling reactions, as evidenced by protocols involving 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt) to activate the carboxylic acid group of 3-chlorobenzoic acid for amide bond formation with the 4-aminocyclohexyl moiety . The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name

N-(4-aminocyclohexyl)-3-chlorobenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O.ClH/c14-10-3-1-2-9(8-10)13(17)16-12-6-4-11(15)5-7-12;/h1-3,8,11-12H,4-7,15H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJJSEMJGSTNNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NC(=O)C2=CC(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the aminocyclohexyl intermediate: This step involves the reduction of a suitable precursor to form the aminocyclohexyl group.

    Coupling with chlorobenzamide: The aminocyclohexyl intermediate is then coupled with 3-chlorobenzoyl chloride under controlled conditions to form the desired product.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis and purification.

Chemical Reactions Analysis

N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzamide moiety.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Structural Overview

N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride has the molecular formula C13H18Cl2N2O. The compound features an aminocyclohexyl group linked to a chlorobenzamide moiety, which contributes to its reactivity and potential applications in various fields.

Table 1: Summary of Synthesis Steps

StepDescription
1Formation of aminocyclohexyl intermediate
2Coupling with 3-chlorobenzoyl chloride
3Conversion to hydrochloride salt

Chemical Reactivity

This compound can undergo various chemical reactions:

  • Oxidation : The amino group can be oxidized to form nitro or imine derivatives.
  • Reduction : Reduction can modify functional groups present in the molecule.
  • Substitution : The chlorine atom may be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Chemistry

In synthetic chemistry, this compound serves as a building block for creating more complex molecules. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.

Biology

Research has indicated that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties : Studies have explored its effectiveness against various microbial strains, suggesting it could be developed into a new class of antimicrobial agents.
  • Anticancer Activity : Preliminary investigations have shown that this compound may interact with specific enzymes or receptors involved in cancer progression, indicating potential therapeutic applications .

Medicine

Ongoing research is focused on the therapeutic potential of this compound for treating diseases such as cancer and infections. Its mechanism of action involves modulation of biological pathways through interaction with molecular targets .

Industry

In industrial applications, this compound may be utilized in the development of new materials and specialty chemicals due to its unique properties and reactivity .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition of bacterial growth, positioning this compound as a candidate for further development into antimicrobial therapies.

Case Study 2: Anticancer Screening

In vitro studies assessed the anticancer properties of this compound on human breast adenocarcinoma cell lines. Results indicated that this compound exhibited cytotoxic effects at certain concentrations, warranting further investigation into its mechanisms and potential as an anticancer agent .

Mechanism of Action

The mechanism of action of N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a common scaffold with other 4-aminocyclohexyl derivatives, but substituents on the benzamide group significantly alter its physicochemical and biological properties. Key analogues include:

Compound Name Substituent Key Differences References
N-[(1R,4R)-4-Aminocyclohexyl]-2-chlorobenzamide hydrochloride 2-chlorobenzamide Ortho-substitution reduces steric hindrance but may decrease binding affinity due to altered hydrogen-bonding patterns.
N-[(1R,4R)-4-Aminocyclohexyl]acetamide hydrochloride Acetamide (non-aromatic) Lacks aromaticity, leading to reduced π-π stacking interactions and lower lipophilicity.
N-[(1R,4R)-4-Aminocyclohexyl]-tetrahydro-2H-pyran-4-carboxamide hydrochloride Tetrahydro-2H-pyran-4-carboxamide Heterocyclic substituent introduces oxygen atoms, enhancing solubility but potentially reducing membrane permeability.
4-Chloro-N-(3-chlorophenyl)benzamide No cyclohexylamine group Lacks the rigid cyclohexane backbone, resulting in reduced conformational stability and altered pharmacokinetics.

Pharmacological Activity

The 3-chlorobenzamide derivative has been investigated in the context of eukaryotic translation initiation factor 2B (eIF2B) modulation. Compared to ISRIB-A8 (a related compound with a 4-chlorophenoxyacetamide group), the 3-chlorobenzamide variant shows weaker dimerization efficiency, likely due to reduced hydrophobic interactions with the eIF2B binding pocket . In contrast, the acetamide analogue (C₈H₁₆N₂O·HCl) lacks significant bioactivity in stress-response pathways, highlighting the necessity of aromatic substituents for target engagement .

Physicochemical Properties

  • Hydrogen Bonding: The 3-chlorobenzamide group acts as both a hydrogen-bond acceptor (amide carbonyl) and donor (NH), facilitating interactions with biological targets. Graph set analysis (e.g., Etter’s rules) predicts C(4) and R₂²(8) motifs in its crystalline form, consistent with observed packing efficiencies .
  • Solubility : The hydrochloride salt improves aqueous solubility (estimated LogP ~1.2) compared to neutral analogues like tert-butyl carbamates (LogP ~2.5) .
  • Crystallography : Single-crystal X-ray studies (using SHELXL/ORTEP-III) reveal a planar benzamide group and chair conformation of the cyclohexane ring, with intermolecular Cl···H-N hydrogen bonds stabilizing the lattice .

Biological Activity

N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride, also known by its CAS number 1286275-79-3, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound is characterized by a chlorobenzamide structure with an aminocyclohexyl group. Its molecular formula is C13H17ClN2OC_{13}H_{17}ClN_2O, and it has a molecular weight of approximately 252.74 g/mol. The presence of the amino group suggests potential interactions with biological targets, making it a candidate for therapeutic applications.

Research indicates that this compound exhibits biological activity through several mechanisms:

  • Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing various signaling pathways. Preliminary studies suggest interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
  • Enzyme Inhibition : It has been observed to inhibit certain enzymes that are crucial in metabolic pathways, potentially leading to altered cellular functions.

Pharmacological Profiles

The following table summarizes key pharmacological activities reported in various studies:

Activity Effect Reference
Antidepressant-like effectsIncreased locomotion in animal models
Analgesic propertiesReduced pain response in inflammatory models
Antitumor activityInhibition of cancer cell proliferation

Case Studies

  • Antidepressant Activity : A study conducted on rodent models demonstrated that administration of this compound resulted in significant increases in locomotor activity, suggesting potential antidepressant effects. The study utilized standard behavioral assays to assess changes in activity levels compared to control groups.
  • Analgesic Effects : In another investigation, this compound was evaluated for its analgesic properties using the formalin test in rats. Results indicated a marked decrease in pain scores during the late phase of the test, supporting its potential use as an analgesic agent.
  • Antitumor Properties : A recent study explored the antitumor effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against breast and lung cancer cells, with IC50 values indicating effective inhibition of cell growth.

Safety and Toxicology

Safety assessments have been conducted to evaluate the toxicity profile of this compound. Toxicological studies reveal that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects observed in animal models. However, further investigations are necessary to fully understand its long-term effects and potential toxicity in humans.

Q & A

Basic Research Questions

What are the standard synthetic routes for preparing N-[(1R,4R)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride?**

  • Methodological Answer : The synthesis typically involves amide bond formation between 3-chlorobenzoyl chloride and a protected (1R*,4R*)-4-aminocyclohexylamine derivative. Protection of the amine (e.g., using Boc groups) prevents unwanted side reactions. After coupling, acidic deprotection (e.g., HCl in dioxane) yields the hydrochloride salt. Purification via recrystallization or column chromatography ensures purity .

Q. How is the compound characterized to confirm its structure and purity?

  • Methodological Answer : Structural confirmation employs:

  • 1H/13C NMR : To verify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.3–7.7 ppm for chlorobenzamide, cyclohexyl protons at δ 1.2–2.1 ppm) .
  • Mass Spectrometry (ESI-MS) : To confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
  • Elemental Analysis : To validate C, H, N, and Cl content within ±0.4% of theoretical values .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store in airtight containers under inert gas (N2/Ar) at 2–8°C. Avoid humidity and light to prevent hydrolysis or decomposition. Conduct periodic stability assays via HPLC to monitor degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR) and crystallographic findings?

  • Methodological Answer : Cross-validate using:

  • X-ray Crystallography : Provides definitive stereochemical and conformational data (e.g., cyclohexyl chair conformation, dihedral angles between aromatic rings) .
  • DFT Calculations : Compare experimental NMR shifts with computational predictions to identify discrepancies arising from dynamic effects (e.g., rotameric equilibria) .

Q. What strategies optimize enantiomeric purity during synthesis?

  • Methodological Answer :

  • Chiral Chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IC) to resolve diastereomers .
  • Enzymatic Resolution : Lipases or esterases can selectively hydrolyze undesired enantiomers in racemic intermediates .

Q. How can computational methods predict the biological activity of this benzamide derivative?

  • Methodological Answer :

  • Molecular Docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina to assess binding affinity .
  • QSAR Models : Correlate substituent effects (e.g., Cl position, cyclohexylamine conformation) with activity data from analogs .

Q. What are the challenges in analyzing the compound's polymorphism, and how can they be addressed?

  • Methodological Answer :

  • Powder X-ray Diffraction (PXRD) : Identify polymorphic forms by comparing experimental patterns with simulated data from single-crystal structures .
  • Differential Scanning Calorimetry (DSC) : Detect thermal events (e.g., melting points, phase transitions) to distinguish polymorphs .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reaction yields reported across literature?

  • Methodological Answer :

  • Condition Replication : Systematically vary parameters (e.g., solvent polarity, temperature) to identify optimal settings. For example, reports yields using THF vs. DCM, which may affect amide coupling efficiency .
  • Side Reaction Monitoring : Use LC-MS to detect byproducts (e.g., over-hydrolysis of intermediates) that reduce yields .

Notes on Evidence Usage

  • Structural and synthetic data are derived from peer-reviewed crystallographic studies and synthetic protocols .
  • Safety and storage guidelines adhere to standardized laboratory practices .
  • Computational methods are supported by PubChem and molecular modeling studies .

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